DBMP

Thromboxane A2 synthetase Prostacyclin Cardiovascular pharmacology

DBMP (CAS 117027-28-8) is a selective TXA2 synthetase inhibitor with a unique tissue-specific profile: it inhibits cardiac microsomal TXA2 (ID50 = 63.7 µM) without affecting platelet TXA2 or PGI2 production. Unlike analogs PC88 or PC89, DBMP provides a clean, unconfounded inhibition profile ideal for studying cardiac-derived TXA2 in ischemia, reperfusion injury, or hypertrophy models. Its moderate potency enables graded response studies across a wide concentration range. Choose DBMP for precise, interpretable results in TXA2-mediated pathophysiology research.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
CAS No. 117027-28-8
Cat. No. B053372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBMP
CAS117027-28-8
Synonyms2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone
DBMP
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C
InChIInChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11-
InChIKeyMJLRNZWUIWIHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBMP (CAS 117027-28-8) as a Selective Thromboxane A2 Synthetase Inhibitor: A Pyridazinone Derivative for Cardiovascular and Inflammation Research


DBMP (2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone; CAS 117027-28-8) is a pyridazinone derivative that acts as a selective inhibitor of thromboxane A2 (TXA2) synthetase. Its chemical structure is characterized by a 5-benzylidene substituent and a 2-dimethylaminoethyl side chain on the pyridazinone core [1]. This compound has been studied for its ability to modulate the arachidonic acid cascade, specifically inhibiting the conversion of prostaglandin endoperoxides into TXA2 while largely sparing prostacyclin (PGI2) biosynthesis [1][2].

Why DBMP (CAS 117027-28-8) Cannot Be Replaced by Other Pyridazinone TXA2 Synthetase Inhibitors in Experimental Models


Despite a shared pyridazinone scaffold, minor structural modifications among aminopyridazine derivatives produce profound differences in pharmacological activity, target selectivity, and the TXA2/PGI2 balance [1]. For example, replacing the 5-benzylidene group of DBMP with a 3′-trifluoromethylbenzylidene (PC88) shifts the compound's activity from TXA2 synthetase inhibition toward PGI2 synthetase inhibition [2], while the 2′,6′-dichlorobenzylidene analog (PC89) displays a dual profile of TXA2 inhibition and PGI2 stimulation [3]. Furthermore, DBMP exhibits a distinct tissue-specific activity profile, selectively inhibiting TXA2 synthetase in cardiac microsomes without affecting platelet-derived TXA2 biosynthesis under identical conditions [4]. These divergent structure-activity relationships (SAR) and tissue-specific effects preclude the simple interchange of DBMP with other in-class compounds without altering the experimental outcome or therapeutic index.

Quantitative Differentiation of DBMP (CAS 117027-28-8) from Pyridazinone and Heptenoic Acid TXA2 Synthetase Inhibitors


DBMP Selectively Inhibits Cardiac Tissue TXA2 Synthetase While Sparing PGI2 Synthesis

DBMP demonstrates selective inhibition of thromboxane A2 (TXA2) synthetase activity in rabbit heart tissue microsomes without significantly affecting prostacyclin (PGI2) biosynthesis. In a comparative analysis, the pyridazinone derivative PC88 (3-dimethylamino 5-(3′-trifluoromethylbenzylidene) 6-methyl (4H)-pyridazine) inhibits PGI2 biosynthesis (ID50 = 6.9 × 10⁻⁴ M) [1], whereas DBMP does not alter PGI2 synthetase activity [2]. This selectivity profile is critical for applications requiring TXA2 inhibition while preserving the vasoprotective and antiplatelet functions of PGI2.

Thromboxane A2 synthetase Prostacyclin Cardiovascular pharmacology Pyridazinone Selective inhibition

DBMP Exhibits Tissue-Specific TXA2 Synthetase Inhibition: Cardiac Microsomes vs. Platelets

DBMP displays marked tissue selectivity: it inhibits TXA2 synthetase activity in rabbit heart microsomes with an ID50 of 6.37 × 10⁻⁵ M, but does not significantly inhibit TXA2 biosynthesis in horse platelet microsomes under identical in vitro conditions [1]. In contrast, the heptenoic acid TXA2 synthetase inhibitor CV-4151 potently inhibits horse platelet microsomal TXA2 synthetase with an IC50 of 2.6 × 10⁻⁸ M [2]. This differential tissue specificity distinguishes DBMP from broad-spectrum TXA2 synthetase inhibitors like CV-4151.

Thromboxane A2 synthetase Tissue selectivity Platelet aggregation Cardiac microsomes Pyridazinone

DBMP Demonstrates a Distinct TXA2/PGI2 Modulation Profile Compared to the Dichlorobenzylidene Analog PC89

DBMP inhibits TXA2 synthetase activity without affecting PGI2 biosynthesis [1]. In contrast, the structurally related compound PC89 (3-dimethylamino 5-(2′,6′-dichlorobenzylidene) 6-methyl (4H)-pyridazine) exhibits a dual profile: it enhances PGI2 biosynthesis (AD50 = 6.8 × 10⁻⁶ M) while inhibiting TXA2 biosynthesis (ID50 = 3.31 × 10⁻³ M) [2]. The substitution of the 5-benzylidene group in DBMP with a 2′,6′-dichlorobenzylidene group in PC89 thus fundamentally alters the compound's pharmacodynamic profile.

Thromboxane A2 Prostacyclin Pyridazinone Structure-activity relationship Dual modulation

DBMP's TXA2 Synthetase Inhibition Potency Is Moderate, Filling a Niche Between Weak and Ultrastrong Inhibitors

DBMP inhibits cardiac tissue TXA2 synthetase with an ID50 of 6.37 × 10⁻⁵ M (63.7 μM) [1]. For comparison, the heptenoic acid inhibitor CV-4151 displays an IC50 of 2.6 × 10⁻⁸ M (0.026 μM) against platelet TXA2 synthetase, a potency approximately 2,450-fold greater [2]. Conversely, the pyridazinone PC89 exhibits a much weaker TXA2 inhibitory activity with an ID50 of 3.31 × 10⁻³ M (3.31 mM) [3]. This intermediate potency positions DBMP as a tool compound for studies where ultrahigh potency is undesirable, such as when avoiding complete ablation of TXA2 signaling or when assessing dose-response relationships over a wider concentration range.

Thromboxane A2 synthetase Inhibitor potency IC50 Pyridazinone CV-4151

Recommended Research Applications for DBMP (CAS 117027-28-8) Based on Quantitative Differentiation Evidence


Cardiac-Specific Thromboxane A2 Signaling Studies Without Platelet Confounding

Use DBMP to selectively inhibit TXA2 synthetase activity in cardiac tissue while preserving platelet TXA2 biosynthesis and overall PGI2 production. This application is supported by direct evidence showing DBMP inhibits rabbit heart microsomal TXA2 synthetase (ID50 = 6.37 × 10⁻⁵ M) but does not significantly affect TXA2 biosynthesis in platelet microsomes [1]. This tissue selectivity allows researchers to dissect the role of cardiac-derived TXA2 in myocardial ischemia, reperfusion injury, or cardiac hypertrophy without altering systemic platelet function or vascular PGI2 tone.

Investigations Requiring a Pure TXA2 Synthetase Inhibitor Without PGI2 Modulation

Employ DBMP as a tool compound when the experimental design demands exclusive inhibition of TXA2 synthetase with no concomitant effect on PGI2 biosynthesis. Unlike PC89, which enhances PGI2 production (AD50 = 6.8 × 10⁻⁶ M) [1], DBMP does not alter PGI2 synthetase activity [2]. This clean selectivity profile simplifies data interpretation in studies of TXA2-mediated pathophysiology, such as vasoconstriction, smooth muscle proliferation, or inflammatory responses, where PGI2 modulation would introduce a confounding variable.

Structure-Activity Relationship (SAR) Studies on Pyridazinone-Based Eicosanoid Modulators

Utilize DBMP as a reference compound in SAR studies exploring how modifications to the 5-arylidene substituent of the pyridazinone scaffold alter the TXA2/PGI2 balance. DBMP, with its 5-benzylidene group, exhibits a pure TXA2 synthetase inhibitory profile, while replacement with a 3′-trifluoromethylbenzylidene group (PC88) yields a PGI2 synthetase inhibitor (ID50 = 6.9 × 10⁻⁴ M) [1], and substitution with a 2′,6′-dichlorobenzylidene group (PC89) produces a dual TXA2 inhibitor/PGI2 enhancer [3]. DBMP thus serves as a critical benchmark for understanding the structural determinants of pyridazinone pharmacology [2].

Dose-Response Studies Requiring an Intermediate-Potency TXA2 Synthetase Inhibitor

Select DBMP for experiments where moderate TXA2 synthetase inhibition is advantageous, such as when aiming to avoid complete enzyme blockade or when studying partial inhibition phenomena. With an ID50 of 63.7 μM, DBMP occupies an intermediate potency niche between ultrapotent inhibitors like CV-4151 (IC50 = 0.026 μM) and weak inhibitors like PC89 (ID50 = 3.31 mM) [1][2][3]. This allows researchers to observe graded biological responses across a wider concentration range, facilitating the characterization of TXA2-dependent processes with greater resolution.

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